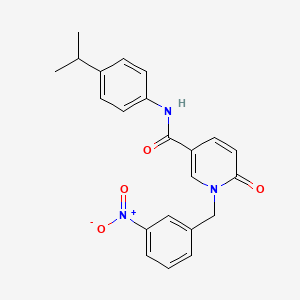

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]-6-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-15(2)17-6-9-19(10-7-17)23-22(27)18-8-11-21(26)24(14-18)13-16-4-3-5-20(12-16)25(28)29/h3-12,14-15H,13H2,1-2H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOKOSFLXUXLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 4-isopropylaniline with 3-nitrobenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The dihydropyridine core can be oxidized to a pyridine derivative using oxidizing agents like potassium permanganate.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Potassium permanganate in an acidic medium.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Pyridine derivatives.

Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for cardiovascular and neurological disorders.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dihydropyridine core can interact with ion channels or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

A comparative analysis of substituents is summarized below:

Key Observations:

- Hydrophobic vs. Polar Groups (R2): The 4-isopropylphenyl group increases logP (lipophilicity) relative to carbamoyl-containing analogs ( ), suggesting improved membrane permeability but reduced aqueous solubility.

- Core Heterocycle: Dihydropyridine (target) vs. Pyridazines, with an additional nitrogen, may exhibit stronger dipole interactions .

Biological Activity

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and related research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Dihydropyridine core : A bicyclic structure that is often associated with various biological activities.

- Nitro group : Known for its role in redox reactions and potential interactions with biological targets.

- Carboxamide functionality : Implicating possible interactions with biological macromolecules.

Synthesis

The synthesis typically involves:

- Condensation Reaction : 4-isopropylaniline is reacted with 3-nitrobenzaldehyde to form an intermediate Schiff base.

- Cyclization : The Schiff base undergoes cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine core.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the compound's potential as a bioactive agent:

- Antimicrobial Activity : Investigations into its antimicrobial properties have shown promising results against various pathogens. The presence of the nitro group enhances its reactivity and potential efficacy against bacterial strains.

- Anticancer Activity : Preliminary studies suggest that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer properties through mechanisms such as apoptosis induction.

The proposed mechanism of action involves:

- Interaction with Ion Channels : The dihydropyridine core may modulate ion channel activity, influencing cellular excitability and signaling pathways.

- Redox Reactions : The nitro group can participate in redox processes, potentially leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds structurally related to this compound:

- Study on Inflammatory Response : A derivative was shown to inhibit pro-inflammatory cytokines in macrophage cell lines, suggesting anti-inflammatory potential .

- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, supporting further investigation into its use as a therapeutic agent .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

- Synthetic Challenges :

- Multi-step synthesis : The compound requires sequential functionalization of the pyridine core, including nitrobenzyl substitution and carboxamide formation. Challenges include regioselectivity in dihydropyridine ring formation and steric hindrance from the isopropylphenyl group .

- Purification : Intermediate products often require chromatography due to polar byproducts. Evidence from similar dihydropyridines suggests using gradient elution (e.g., hexane/ethyl acetate mixtures) to separate regioisomers .

- Optimization Strategies :

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance nitrobenzyl group coupling efficiency .

- Temperature Control : Maintain reaction temperatures between 60–80°C to avoid decomposition of nitro groups .

Q. Which spectroscopic methods are most effective for characterizing structural integrity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the dihydropyridine ring (δ 5.8–6.2 ppm for H-4 and H-5) and nitrobenzyl protons (δ 7.3–8.1 ppm). Compare with reference data from structurally analogous compounds (e.g., ) .

- Mass Spectrometry (HRMS) :

- Confirm molecular weight (C₂₂H₂₂N₃O₄, exact mass 416.1608) with <2 ppm error .

- Infrared (IR) Spectroscopy :

- Identify carbonyl stretches (1670–1700 cm⁻¹ for carboxamide and ketone groups) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and enzymatic targets?

- Molecular Docking Workflow :

- Target Selection : Prioritize enzymes with nitroaromatic-binding pockets (e.g., NADPH oxidases, cytochrome P450) .

- Software : Use AutoDock Vina or Schrödinger Suite with OPLS4 force field. Grid boxes should encompass catalytic sites (e.g., 25 ų) .

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., dihydropyridine calcium channel blockers) .

- Key Interactions :

- Hydrogen Bonding : Nitro group with Arg/Lys residues.

- π-Stacking : Aromatic rings with Phe/Tyr side chains .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for dihydropyridine carboxamides?

- Case Study Analysis :

- Bioavailability Issues : Poor solubility (logP ~3.5) may reduce in vivo activity. Use prodrug strategies (e.g., esterification of carboxamide) to enhance absorption .

- Metabolic Stability : Test microsomal stability (human liver microsomes, 1 hr incubation). If rapid degradation occurs, introduce electron-withdrawing groups (e.g., fluorine) to block cytochrome P450 oxidation .

- Data Reconciliation Framework :

| Parameter | In Vitro | In Vivo | Resolution Strategy |

|---|---|---|---|

| IC₅₀ | 50 nM | 5 µM | Adjust dosing frequency |

| Half-life | N/A | 2 hrs | Structural modification for metabolic stability |

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

| Substituent | Activity (IC₅₀, nM) | Notes |

|---|---|---|

| 3-Nitrobenzyl | 75 ± 5 | Optimal for target binding |

| 4-Fluorobenzyl | 120 ± 10 | Reduced π-stacking |

| 2-Chlorobenzyl | 200 ± 15 | Steric hindrance |

- Methodology :

- Synthesize analogs via Suzuki-Miyaura coupling for aryl group diversity .

- Test in enzyme inhibition assays (e.g., fluorescence polarization) .

Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity profiles across cell lines?

- Hypothesis Testing :

- Cell Membrane Permeability : Measure cellular uptake via LC-MS/MS (e.g., HeLa vs. HEK293 cells) .

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

- Experimental Design :

- Replicate studies under standardized conditions (e.g., 10% FBS, 48 hr exposure).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.